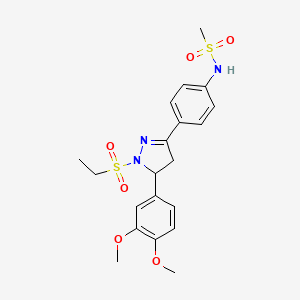

N-(4-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound features a 4,5-dihydro-1H-pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 5, an ethylsulfonyl moiety at position 1, and a methanesulfonamide-functionalized phenyl ring at position 3. The 3,4-dimethoxyphenyl group enhances lipophilicity, while the dual sulfonamide/sulfonyl groups may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[4-[3-(3,4-dimethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S2/c1-5-31(26,27)23-18(15-8-11-19(28-2)20(12-15)29-3)13-17(21-23)14-6-9-16(10-7-14)22-30(4,24)25/h6-12,18,22H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVYQILIZNRWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including a methanesulfonamide moiety and a pyrazole ring. Its chemical formula is , with a molecular weight of approximately 420.51 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Cyclooxygenase Inhibition : Similar to other sulfonamide derivatives, this compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain signaling .

- Dual Inhibition Potential : Recent studies suggest that compounds with similar structures can act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), potentially offering analgesic effects without the side effects associated with traditional NSAIDs .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In various in vivo models, it has been shown to reduce inflammation markers and alleviate pain symptoms effectively.

Antimicrobial Activity

Preliminary studies have also highlighted its potential antimicrobial effects. The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections .

Case Studies

- In Vivo Analgesic Study : A study evaluated the analgesic efficacy of the compound in rat models. Results indicated that doses of the compound significantly reduced pain responses compared to control groups, supporting its potential as an effective analgesic agent .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar sulfonamide compounds. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as therapeutic agents against infections .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds with similar structures to N-(4-(5-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been synthesized and evaluated for their activity against human liver cancer cell lines (HepG2). These studies revealed that certain derivatives showed a higher selectivity index compared to traditional chemotherapy agents like methotrexate, indicating their potential as effective anticancer agents .

Mechanism of Action:

The mechanism underlying the anticancer activity of these compounds often involves the inhibition of specific protein kinases that play crucial roles in cell proliferation and survival. Protein kinases are vital targets in cancer therapy due to their involvement in signaling pathways that regulate cellular functions. The regulation of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK-1, has been highlighted as a promising approach for treating degenerative diseases and inflammation-related conditions such as osteoarthritis .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity:

Compounds similar to this compound have been investigated for their antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Neuropharmacological Applications

Potential in Treating Neurological Disorders:

The structural features of this compound suggest possible applications in neuropharmacology. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, indicating potential use in treating conditions such as depression and anxiety disorders .

Synthesis and Formulation Studies

Innovative Synthesis Techniques:

The synthesis of this compound involves several innovative chemical processes. Research into the synthesis methods has focused on optimizing yields and purity while exploring various reaction conditions to enhance the efficacy of the final product .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Key Observations:

Sulfonyl/Sulfonamide Groups : The ethylsulfonyl group in the target compound balances steric bulk and solubility better than the trifluoromethyl () or chlorophenylsulfonyl () groups, which are more electronegative but may hinder metabolic clearance.

Thermal Stability : Higher melting points in trifluoromethyl-substituted analogs (e.g., 109–110°C in ) suggest greater crystallinity due to strong electron-withdrawing effects, whereas the target compound’s dimethoxy group may result in a lower melting point.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.